Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms, which contributes to its diverse chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science. The molecular formula of this compound is , and it has a CAS number of 82360-75-6.
The compound can be synthesized through various methods, including multicomponent reactions and the Friedländer synthesis, which utilizes environmentally friendly strategies. The availability of this compound is facilitated by several suppliers that provide it for research and industrial applications .
Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is classified as an organic heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of carboxylate esters, which are known for their biological activity and utility in organic synthesis.
The synthesis of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves several steps:
The reaction conditions require precise temperature control and the use of catalysts to achieve high yields and purity. In industrial settings, continuous monitoring during large-scale reactions is essential to maintain consistency. Advanced techniques such as flow chemistry are also employed to improve efficiency and scalability .
The molecular structure of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate includes:
This unique arrangement contributes to its reactivity and biological properties.
Key structural data include:
Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo several chemical transformations:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields .
The mechanism by which Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its biological effects involves interactions with specific molecular targets:
The exact mechanism may vary depending on the specific derivative and biological context .
Key physical properties include:
Relevant chemical properties include:
Further studies are required to establish comprehensive physical property data such as boiling point, density, and specific solubility metrics.
Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications:
Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 82360-75-6) emerged as a significant heterocyclic compound in pharmaceutical research during the late 20th century, first documented in the chemical literature with its CAS registration in 1982. This compound represents a strategic evolution from simpler 1,8-naphthyridine derivatives, which gained prominence in the 1960-1970s as privileged structures in antibiotic and anticancer research. The deliberate incorporation of the allyl moiety at the N1 position and the ethyl ester at C3 distinguished it from earlier naphthyridine derivatives by conferring enhanced synthetic versatility for further molecular modifications. Chemical suppliers including AiFChem and AK Scientific began offering this compound with ≥95% purity, recognizing its utility as a key synthetic intermediate in drug discovery programs targeting infectious diseases and oncology [1] [2]. The long-term storage recommendation—under cool, dry conditions—reflects the compound's relative stability and handling requirements for research applications [2].
Table 1: Key Identifiers of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 82360-75-6 |
IUPAC Name | ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
Molecular Formula | C₁₄H₁₄N₂O₄ |
Molecular Weight | 274.28 g/mol |
SMILES | O=C(C₁=C(O)C₂=C(N(CC=C)C₁=O)N=CC=C₂)OCC |
Canonical SMILES | CCOC(=O)C1C(=O)N(CC=C)C2N=CC=CC=2C=1O |
InChIKey | KYJPRYMNFSDIQY-UHFFFAOYSA-N |
The 1,8-naphthyridine core serves as a molecular framework of exceptional versatility in medicinal chemistry, primarily due to its ability to engage in diverse binding interactions with biological targets. This bicyclic system features two nitrogen atoms at positions 1 and 8, creating a electron-deficient, π-conjugated system that facilitates strong intermolecular interactions through both hydrogen bonding and π-stacking. The 4-hydroxy group adjacent to the 3-carboxylate establishes an intramolecular hydrogen-bonding network that enhances the compound's planarity and influences its tautomeric equilibrium. This configuration creates a pseudo-aromatic system that mimics purine bases, enabling effective interactions with enzymes involved in nucleotide biosynthesis and DNA repair pathways. The hydrogen-bonding motif formed between the 2-oxo and 4-hydroxy groups (O=C₂...HO-C₄) generates a pharmacophoric pattern similar to recognized kinase inhibitor scaffolds, particularly those targeting topoisomerases and protein kinases [1] [3].
The strategic positioning of the ethyl carboxylate at C3 provides a synthetic handle for further derivatization while modulating electron density across the conjugated system. This electron-withdrawing group significantly influences the acidity of the C4 hydroxyl proton (pKa ~6-8), enhancing its capacity for salt bridge formation in biological environments. The molecular weight of 274.28 g/mol positions this compound within optimal ranges for lead development, while the calculated LogP value (estimated ~1.8) suggests favorable membrane permeability characteristics for intracellular targets [1] [4].
Table 2: Bioactive 1,8-Naphthyridine Derivatives and Their Structural Features
Derivative | Core Modification | Molecular Formula | Molecular Weight |
---|---|---|---|
Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Unsubstituted at N1 | C₁₁H₁₀N₂O₄ | 234.21 |
Ethyl 1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Hydroxy at N1 | C₁₁H₁₀N₂O₅ | 250.21 |
Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Allyl at N1 + Methyl at C7 | C₁₅H₁₆N₂O₄ | 288.30 |
Ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Propargyl at N1 | C₁₄H₁₂N₂O₄ | 272.26 |
The allyl group (-CH₂-CH=CH₂) at the N1 position represents a calculated structural choice that profoundly impacts the compound's physicochemical properties and biological interactions. This unsaturated alkyl chain introduces steric bulk that prevents undesirable tautomerization while enhancing lipophilicity (ΔLogP ≈ +0.6 compared to unsubstituted analogs). The electron-donating character of the allyl moiety subtly modulates electron density across the naphthyridine π-system, potentially increasing reactivity toward electrophilic aromatic substitution at C5 and C6 positions. Crucially, the allyl group provides a synthetic "anchor" for further structural elaboration through transition-metal catalyzed reactions, including palladium-catalyzed Heck couplings, hydromylations, and allylic oxidation pathways. These transformations enable efficient generation of combinatorial libraries for structure-activity relationship studies [1] [5].
The ethyl ester functionalization serves multiple strategic purposes in pharmacophore development. First, it provides optimal solubility characteristics for organic reaction conditions while maintaining sufficient lipophilicity for cellular penetration. Second, as a moderately hindered ester, it offers selective reactivity toward hydrolysis or aminolysis without excessive steric constraints. Third, comparative studies with methyl and propyl analogs indicate that the ethyl group represents a balanced approach to achieving favorable metabolic stability—longer than methyl esters but less prone to aggregation than bulkier esters. Molecular modeling analyses suggest that the ethoxycarbonyl group adopts a nearly coplanar orientation with the naphthyridine ring (dihedral angle ≈15°), creating an extended conjugated system that enhances interactions with protein binding pockets through dipole-dipole interactions [3] [4].
The synergistic combination of allyl and ethyl ester groups creates a molecular architecture with balanced electronic, steric, and solubility properties. The allyl group increases molecular weight by 40 g/mol over the parent compound while the ethyl ester adds 44 g/mol compared to the carboxylic acid analog. This modest increase in molecular complexity significantly expands the compound's potential as a multifunctional building block for generating targeted bioactive molecules against antimicrobial and oncological targets [1] [2].
Table 3: Impact of Functional Group Modifications on Molecular Properties
Structural Feature | Role in Pharmacophore Development | Effect on Molecular Properties |
---|---|---|
1,8-Naphthyridine Core | Provides planar, electron-deficient heteroaromatic system for DNA intercalation and enzyme inhibition | Establishes π-conjugated system; MW ≈162 g/mol for unsubstituted core |
4-Hydroxy Group at C4 | Enables tautomerization and hydrogen-bond donation to biological targets | Increases water solubility; pKa ≈6.8 |
Allyl Group at N1 | Modulates electron density; provides site for chemical diversification | Increases LogP by ≈0.6; MW +40 g/mol over H-analog |
Ethyl Ester at C3 | Balances lipophilicity; serves as synthetic handle for bioisosteric replacement | Optimal ester chain length for membrane permeability; MW +44 g/mol over acid |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: